tert-butyl N-(6-bromoquinolin-4-yl)carbamate
CAS No.:
Cat. No.: VC18087449
Molecular Formula: C14H15BrN2O2
Molecular Weight: 323.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H15BrN2O2 |
|---|---|
| Molecular Weight | 323.18 g/mol |
| IUPAC Name | tert-butyl N-(6-bromoquinolin-4-yl)carbamate |
| Standard InChI | InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-12-6-7-16-11-5-4-9(15)8-10(11)12/h4-8H,1-3H3,(H,16,17,18) |
| Standard InChI Key | PLFIQUWLDYGBMW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C2C=C(C=CC2=NC=C1)Br |
Introduction
Overview of Tert-Butyl N-(6-Bromoquinolin-4-yl)carbamate
Tert-butyl N-(6-bromoquinolin-4-yl)carbamate is a synthetic organic compound belonging to the carbamate class. It features a tert-butyl group, a bromine atom, and a quinoline ring, which collectively impart unique chemical and biological properties. This compound is primarily used as an intermediate in pharmaceutical and agrochemical synthesis due to its reactivity and structural versatility.
Laboratory Synthesis
The synthesis of tert-butyl N-(6-bromoquinolin-4-yl)carbamate involves:
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Starting Materials:
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6-Bromoquinoline
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Tert-butyl carbamate
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Reaction Conditions:
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Catalyst: Palladium-based catalyst
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Base: Cesium carbonate
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Solvent: 1,4-dioxane
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Temperature: Elevated temperatures (e.g., 80–120°C)
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This reaction typically proceeds via a nucleophilic substitution mechanism, with the tert-butyl carbamate reacting with the quinoline derivative to form the desired product.
Industrial Scale Production
On an industrial scale, similar reaction conditions are employed but optimized for higher yields and purity:
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High-purity reagents
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Controlled reaction parameters
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Advanced purification techniques such as recrystallization or chromatography
Pharmaceutical Research
Tert-butyl N-(6-bromoquinolin-4-yl)carbamate serves as a precursor in synthesizing biologically active molecules:
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Development of quinoline-based drugs.
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Exploration of antimicrobial and anticancer properties.
Agrochemical Industry
The compound is used in creating pesticides and herbicides due to its ability to interact with biological targets such as enzymes and DNA.
Biological Studies
Quinoline derivatives like this compound are studied for their ability to intercalate with DNA, affecting cellular processes such as replication and transcription.
Mechanism of Action
The mechanism of action involves interactions between the quinoline ring system, bromine substituent, and biological macromolecules:
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DNA Intercalation: The planar quinoline ring can insert between DNA base pairs, disrupting replication.
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Enzyme Inhibition: The bromine atom and carbamate group can bind to enzyme active sites, altering their activity.
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Protein Binding: The bulky tert-butyl group may enhance binding specificity to certain proteins.
These mechanisms make it a candidate for further research in antimicrobial and anticancer therapies.
Comparison with Similar Compounds
| Compound | Unique Features |
|---|---|
| Tert-butyl N-(8-bromoquinolin-2-yl)carbamate | Bromine at position 8 affects reactivity differently |
| Tert-butyl N-(4-bromoquinolin-6-yl)carbamate | Bromine at position 4 alters biological interactions |
| Tert-butyl N-(6-bromoisoquinolin-4-yl)carbamate | Isoquinoline core modifies binding properties |
The specific positioning of the bromine atom in tert-butyl N-(6-bromoquinolin-4-yl)carbamate makes it unique in terms of reactivity and biological target specificity.
Biological Activity
Preliminary studies suggest that this compound may exhibit:
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Antimicrobial Properties:
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Potential efficacy against bacterial and fungal pathogens.
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Quinoline derivatives are known for their broad-spectrum antimicrobial effects.
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Anticancer Potential:
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DNA intercalation may lead to apoptosis in cancer cells.
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Anti-inflammatory Effects:
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Carbamates have been studied for their role in reducing inflammation by inhibiting specific enzymes.
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Further research is required to validate these activities through experimental data.
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